Bienvenue dans la boutique en ligne BenchChem!

4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

Lipophilicity Membrane permeability SAR optimization

This 1,2,3-thiadiazole-5-carboxamide features a 4-ethyl substituent and morpholine-4-sulfonyl phenyl group, yielding XLogP3-AA=1.2 and 8 H-bond acceptor sites—ideal for balancing membrane permeability and solubility in hit-to-lead optimization. Its 4-ethyl group offers ~0.5 log units higher lipophilicity vs. the 4-methyl analog, enabling systematic SAR evaluation without pharmacophore alteration. With 5 rotatable bonds and unique N-N-S electronic properties, it is purpose-built for computational docking and biochemical probe development. Choose this precise chemotype to avoid confounding SAR interpretation from generic analogs.

Molecular Formula C15H18N4O4S2
Molecular Weight 382.45
CAS No. 899979-33-0
Cat. No. B2876159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
CAS899979-33-0
Molecular FormulaC15H18N4O4S2
Molecular Weight382.45
Structural Identifiers
SMILESCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C15H18N4O4S2/c1-2-13-14(24-18-17-13)15(20)16-11-3-5-12(6-4-11)25(21,22)19-7-9-23-10-8-19/h3-6H,2,7-10H2,1H3,(H,16,20)
InChIKeyFEJULZIADQGXCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

899979-33-0: 4-Ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide – Structural Identity and Core Physicochemical Profile for Procurement Verification


4-Ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide (CAS 899979-33-0) is a synthetic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide class, featuring a morpholine-4-sulfonyl phenyl substituent at the carboxamide nitrogen and an ethyl group at the thiadiazole 4-position [1]. Its molecular formula is C15H18N4O4S2 with a molecular weight of 382.45 g/mol, a computed XLogP3-AA of 1.2, topological polar surface area of 138 Ų, one hydrogen bond donor, and eight hydrogen bond acceptors [1]. The compound is cataloged under PubChem CID 7424192 and is primarily utilized as a research-grade chemical for medicinal chemistry screening, agrochemical discovery, and biochemical probe development [1].

Why 4-Ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Within the 1,2,3-thiadiazole-5-carboxamide sulfonamide category, subtle structural variations produce divergent physicochemical profiles that directly impact assay performance, target engagement, and pharmacokinetic behavior [1]. The combination of the 4-ethyl substituent (versus 4-methyl) on the thiadiazole ring and the morpholine-4-sulfonyl group (versus piperidine, azocane, or unsubstituted sulfamoyl) on the phenyl ring dictates the compound's lipophilicity (XLogP3-AA = 1.2), hydrogen-bonding capacity (8 HBA, 1 HBD), and molecular flexibility (5 rotatable bonds) [1]. These parameters govern membrane permeability, solubility, and metabolic stability in ways that cannot be predicted from the thiadiazole scaffold alone [2]. Even a single methylene deletion (4-ethyl → 4-methyl) is expected to reduce logP by approximately 0.5 units and alter the compound's partitioning behavior in both biochemical assays and cellular systems [2]. Therefore, generic substitution with a close analog risks invalidating SAR interpretation, confounding hit-to-lead progression, or producing false-negative screening results.

Quantitative Differentiation Evidence: 4-Ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide vs. Closest Analogs


Lipophilicity Modulation: 4-Ethyl Substituent Elevates logP by ~0.5 Units vs. 4-Methyl Analog

The 4-ethyl substitution on the 1,2,3-thiadiazole ring of the target compound confers a computed XLogP3-AA of 1.2 [1], which is estimated to be approximately 0.5 log units higher than the directly comparable 4-methyl analog (4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide, predicted XLogP3-AA ~0.7) based on the well-established contribution of a methylene group to lipophilicity [2]. This difference translates to an approximately 3.2-fold increase in octanol-water partition coefficient, meaning the 4-ethyl compound will exhibit greater membrane partitioning and potentially higher passive cellular permeability in cell-based assays [1][2].

Lipophilicity Membrane permeability SAR optimization

Hydrogen Bond Acceptor Capacity: Morpholine Sulfonyl Group Provides 8 HBA vs. Piperidine or Sulfamoyl Analogs

The target compound possesses 8 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD) site [1], derived from the thiadiazole ring nitrogens, carboxamide oxygen, sulfonyl oxygens, and morpholine ring oxygen. In comparison, the piperidine-1-sulfonyl analog (4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide) is expected to have 7 HBA sites (lacking the morpholine ring oxygen), while the unsubstituted sulfamoyl analog (4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide) would have approximately 6 HBA sites and 2 HBD sites [1][2]. The additional morpholine oxygen acceptor in the target compound enhances aqueous solubility through increased hydrogen bonding with water while also providing a tertiary amine that can participate in key polar interactions with biological targets.

Hydrogen bonding Solubility Target engagement

Topological Polar Surface Area: 138 Ų Balances Permeability and Solubility for Oral Bioavailability Prediction

The target compound has a computed topological polar surface area (TPSA) of 138 Ų [1], which falls within the empirically derived threshold of <140 Ų associated with favorable oral absorption and blood-brain barrier penetration in drug discovery programs [2]. By comparison, analogs with additional polar substituents or larger sulfonamide groups would exceed this threshold, while analogs with fewer polar atoms (e.g., piperidine sulfonyl replacing morpholine sulfonyl) would have lower TPSA values but potentially reduced solubility. The TPSA of 138 Ų, combined with the XLogP3-AA of 1.2, places the compound in a physicochemical space (rule-of-five compliant with MW 382.45) predictive of acceptable oral bioavailability, distinguishing it from higher-MW or more polar analogs in the same chemotype.

Oral bioavailability TPSA Drug-likeness

Molecular Weight and Rotatable Bond Profile: 382.45 Da and 5 Rotatable Bonds Define a Distinct Conformational Space

With a molecular weight of 382.45 Da and 5 rotatable bonds [1], the target compound occupies a specific conformational space that differs from both smaller analogs (4-methyl analog: MW ~368 Da, 5 rotatable bonds) and larger congeners (azocane-1-sulfonyl analog: MW > 396 Da, ≥6 rotatable bonds) [1]. The 5 rotatable bonds correspond to the ethyl group rotation, the carboxamide C-N bond, the N-phenyl bond, the phenyl-S bond, and the morpholine ring conformation. This limited number of rotatable bonds, combined with a moderate molecular weight, implies a relatively low entropic penalty upon target binding compared to more flexible analogs with additional rotatable bonds, potentially translating to improved binding affinity in target-based assays [2].

Molecular flexibility Entropic penalty Binding affinity

1,2,3-Thiadiazole Regioisomer Identity Confers Distinct Electronic Properties vs. 1,3,4-Thiadiazole Scaffolds

The 1,2,3-thiadiazole ring in the target compound represents a specific regioisomer that is electronically distinct from the more commonly explored 1,3,4-thiadiazole scaffold. The 1,2,3-thiadiazole system features a contiguous N-N-S arrangement that confers unique π-electron distribution and ring strain characteristics compared to the 1,3,4-thiadiazole (N-N-C-S) arrangement [1]. This regioisomeric difference affects the ring's susceptibility to nucleophilic attack, its hydrogen-bonding geometry, and its metabolic stability profile. In the context of plant disease control applications, 1,2,3-thiadiazole-5-carboxamides have been specifically claimed in patent US7786040 as active ingredients for agricultural and horticultural use, with efficacy demonstrated at low dosage via root uptake and translocation [2].

Regioisomerism Electronic structure Reactivity

Absence of High-Strength Direct Comparative Biological Data: A Critical Procurement Consideration

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL) reveals that no published head-to-head biological comparison studies exist for 4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide (CAS 899979-33-0) against its closest analogs [1]. The compound is listed in PubChem (CID 7424192) without associated bioassay data, and no peer-reviewed articles specifically characterizing its pharmacological activity, selectivity profile, or in vivo pharmacokinetics were identified in the search corpus [1]. This absence of quantitative biological differentiation data means that procurement decisions for this compound currently rely on computed physicochemical properties (Sections 3.1–3.5) and class-level inferences rather than experimentally validated performance metrics [1]. Users requiring target-specific potency or selectivity data should consider this evidence gap when selecting between this compound and analogs that may have published biological characterization.

Evidence gap Risk assessment Procurement diligence

Procurement-Relevant Application Scenarios for 899979-33-0 Based on Documented Evidence


Medicinal Chemistry SAR Exploration Requiring Controlled Lipophilicity (XLogP3-AA = 1.2)

In hit-to-lead optimization programs where membrane permeability must be balanced against metabolic stability, the computed XLogP3-AA of 1.2 [1] makes this compound an ideal candidate for probing the lipophilicity-activity relationship within the 1,2,3-thiadiazole-5-carboxamide chemotype. Its 4-ethyl group provides approximately 0.5 log units higher lipophilicity compared to the 4-methyl analog, allowing SAR teams to systematically evaluate the impact of incremental lipophilicity changes on cellular potency and clearance without altering the morpholine sulfonyl pharmacophore [1].

Agrochemical Lead Discovery Leveraging 1,2,3-Thiadiazole Plant Disease Control Pharmacophore

Patent US7786040 explicitly claims 1,2,3-thiadiazole-5-carboxamide derivatives as plant disease control agents with demonstrated root uptake, translocation, and low-dosage efficacy [2]. The target compound, bearing the morpholine-4-sulfonyl substituent that enhances solubility via 8 HBA sites [1], represents a logical scaffold extension for agrochemical discovery programs targeting fungal or bacterial crop pathogens where systemic activity and favorable environmental fate are required.

Biochemical Probe Development Exploiting the Morpholine Sulfonyl Group as a Solubility-Enhancing and Target-Engaging Motif

The morpholine-4-sulfonyl substituent provides 8 hydrogen bond acceptor sites (including the morpholine ring oxygen and sulfonyl oxygens) [1], offering enhanced aqueous solubility compared to piperidine or sulfamoyl analogs. This property is particularly valuable for developing biochemical probes intended for use in high-concentration screening formats (e.g., fragment-based screening, NMR-based binding assays, or SPR biosensor experiments) where compound solubility directly impacts assay reliability [1].

Computational Chemistry and Molecular Modeling Studies on Thiadiazole Conformational Flexibility

With 5 rotatable bonds and a molecular weight of 382.45 Da [1], the compound occupies a conformational space that is constrained enough for meaningful docking studies yet flexible enough to explore binding pocket adaptability. The 1,2,3-thiadiazole ring's unique electronic properties (N-N-S contiguous arrangement) [2] provide a distinct electrostatic surface compared to 1,3,4-thiadiazole scaffolds, making this compound valuable for computational chemists studying heterocycle-protein interactions and developing scoring functions for sulfur-containing heterocycles.

Quote Request

Request a Quote for 4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.